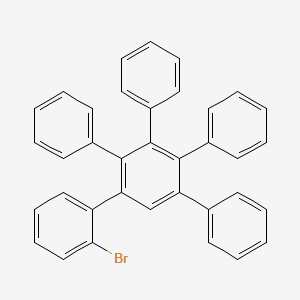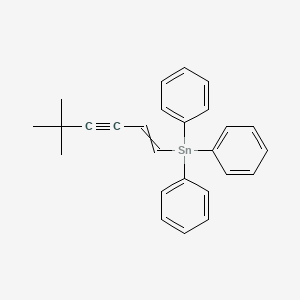
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane is an organotin compound characterized by the presence of a tin atom bonded to a triphenyl group and a 5,5-dimethylhex-1-en-3-yn-1-yl group. Organotin compounds are known for their applications in organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane typically involves the reaction of triphenyltin chloride with 5,5-dimethylhex-1-en-3-yn-1-yl lithium or Grignard reagents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often stirred at low temperatures to ensure complete reaction and to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin center to a lower oxidation state.
Substitution: The triphenyl group can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst and may be carried out in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane is used as a reagent in organic synthesis. It can be employed in the formation of carbon-carbon bonds and in the synthesis of complex organic molecules.
Biology
The compound has potential applications in biology, particularly in the study of organotin compounds’ effects on biological systems. It can be used to investigate the interactions between organotin compounds and biomolecules.
Medicine
In medicine, organotin compounds have been explored for their potential use as anticancer agents. This compound may be studied for its cytotoxic effects on cancer cells.
Industry
Industrially, the compound can be used in the production of materials with specific properties, such as polymers and coatings. Its unique structure allows for the modification of material properties.
Mecanismo De Acción
The mechanism of action of (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane involves its interaction with molecular targets such as enzymes and receptors. The tin center can coordinate with various ligands, affecting the activity of enzymes and altering cellular pathways. The compound’s effects are mediated through its ability to form stable complexes with biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
- (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)germane
- (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)silane
- (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)lead
Uniqueness
Compared to similar compounds, (5,5-Dimethylhex-1-en-3-yn-1-yl)(triphenyl)stannane exhibits unique properties due to the presence of the tin atom. Tin’s ability to form stable organometallic bonds and its reactivity with various ligands make this compound particularly valuable in synthetic chemistry and materials science.
Propiedades
Número CAS |
650605-80-4 |
|---|---|
Fórmula molecular |
C26H26Sn |
Peso molecular |
457.2 g/mol |
Nombre IUPAC |
5,5-dimethylhex-1-en-3-ynyl(triphenyl)stannane |
InChI |
InChI=1S/C8H11.3C6H5.Sn/c1-5-6-7-8(2,3)4;3*1-2-4-6-5-3-1;/h1,5H,2-4H3;3*1-5H; |
Clave InChI |
XYKKQGOJUHYCFZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CC=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-phenyl-](/img/structure/B12599081.png)
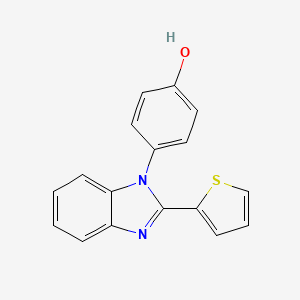

![Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-](/img/structure/B12599098.png)
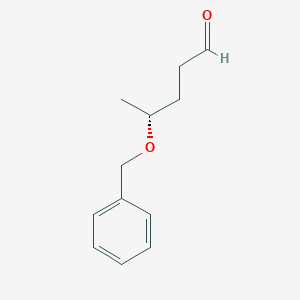
![2,4,6-Tris[2-(trichlorosilyl)ethenyl]-1,3,5,2,4,6-triazatriborinane](/img/structure/B12599107.png)
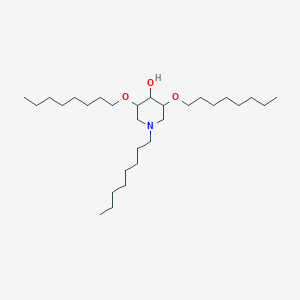
![1,10-Bis[(10-bromodecyl)oxy]decane](/img/structure/B12599114.png)
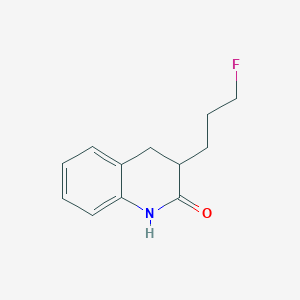
![2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12599121.png)
![N-{4-[2-Methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]-1,3-thiazol-2-yl}acetamide](/img/structure/B12599132.png)
![[2-(3-Hydroxypropoxy)-2-oxoethyl]phosphonic acid](/img/structure/B12599136.png)
![{[2-Bromo-1-(methylsulfanyl)hept-1-EN-1-YL]selanyl}benzene](/img/structure/B12599150.png)
